molecular formula C21H23NO4 B557446 Fmoc-L-leucine CAS No. 35661-60-0

Fmoc-L-leucine

Cat. No. B557446
CAS RN: 35661-60-0
M. Wt: 353.4 g/mol
InChI Key: CBPJQFCAFFNICX-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Leucine is a base-labile, Fmoc-protected leucine amino acid . It is used in peptide synthesis, where it can be incorporated into peptides or small-molecule probes and tools . This allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .


Synthesis Analysis

Fmoc-L-Leucine is synthesized using a method where 9-fluorenylmethoxycarbonyl (Fmoc) is used as the protective group and piperidine as the deprotecting agent . The products of the deprotection reaction are separated by RP-HPLC and quantified by a UV detector .


Molecular Structure Analysis

The empirical formula of Fmoc-L-Leucine is C21H23NO4 . Its molecular weight is 353.41 .


Chemical Reactions Analysis

The Fmoc group in Fmoc-L-Leucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-Leucine appears as a white powder or white to off-white crystal . It has a melting point of 148 - 163 °C and an optical rotation of [a]D20 = -25 ± 2 º (C=1 in DMF) .

Scientific Research Applications

  • PPARγ Ligand with Insulin-Sensitizing Properties : F-L-Leu acts as a PPARγ ligand with unique pharmacological properties. It induces a specific allosteric configuration of PPARγ, resulting in differential cofactor recruitment. This unique interaction leads to modified patterns of gene activation, improving insulin sensitivity in various mouse models, while showing lower adipogenic activity compared to other PPARγ ligands. This suggests its potential as a selective modulator for certain PPARγ-signaling pathways (Rocchi et al., 2001).

  • Solid-State NMR Spectroscopy : The structure of Fmoc-protected amino acids like F-L-Leu was studied using solid-state NMR spectroscopy. This study highlights the potential of 17O NMR as a tool for structural studies of biological systems, providing insights into the molecular structures and interactions of such compounds (Keeler et al., 2017).

  • Functionalization of Cellulose Whiskers : Fmoc–L-leucine was used to functionalize cellulose whiskers through esterification. This approach creates a possibility for merging the properties of biocompatible materials and introducing biologically active building blocks into cellulose whiskers (Cateto & Ragauskas, 2011).

  • Neuroprotective Potential in Brain Injury Models : Fmoc-L-leucine has demonstrated neuroprotective potential in both mature and immature brain injury models. It was effective in protecting against audiogenic seizures in magnesium-deficient mice and reduced lesions in a model of neonatal brain injury, indicating its potential for brain protection without typical protective mechanisms seen in conventional drugs (Maurois et al., 2008).

  • Surfactant Properties of Fmoc-Amino Acid Salts : The sodium salts of Fmoc-L-leucine were found to have surfactant properties. This study explored their critical micelle concentrations and molecular structures, contributing to understanding the surfactant behavior of such modified amino acids (Vijay & Polavarapu, 2012).

Safety And Hazards

When handling Fmoc-L-Leucine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Fmoc-L-Leucine can be used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts . It also has potential applications in the synthesis of a cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040751
Record name N-(9-Fluorenylmethoxycarbonyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [EMD Millipore MSDS]
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-leucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21193
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Fmoc-L-leucine

CAS RN

35661-60-0
Record name Fmoc-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35661-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(fluorenyl-9-methoxycarbonyl)leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(9-Fluorenylmethoxycarbonyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(9-FLUORENYLMETHYLOXYCARBONYL)-LEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF18F70UF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-leucine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-leucine
Reactant of Route 3
Reactant of Route 3
Fmoc-L-leucine
Reactant of Route 4
Reactant of Route 4
Fmoc-L-leucine
Reactant of Route 5
Reactant of Route 5
Fmoc-L-leucine
Reactant of Route 6
Reactant of Route 6
Fmoc-L-leucine

Citations

For This Compound
422
Citations
P Maurois, S Rocchi, N Pages, P Bac… - Biomedicine & …, 2008 - Elsevier
… , FMOC-l-leucine, but not rosiglitazone, protected against audiogenic seizures. The protection afforded by FMOC-l-leucine … At this dose, FMOC-l-leucine modified audiogenic seizure …
Number of citations: 31 www.sciencedirect.com
Ł Uram, A Filipowicz, M Misiorek, N Pieńkowska… - European Journal of …, 2018 - Elsevier
… In the present study a COX-2 inhibitor (celecoxib) and/or PPARγ agonist (Fmoc-l-Leucine) … -2 inhibitor, celecoxib, and PPARγ agonist, Fmoc-l-Leucine (1:1) may be a good candidate for …
Number of citations: 29 www.sciencedirect.com
R Vijay, PL Polavarapu - The Journal of Physical Chemistry A, 2012 - ACS Publications
… The critical micelle concentrations (CMCs) for the sodium salts of FMOC-l-valine, FMOC-l-leucine, and FMOC-l-isoleucine have been determined to be ∼0.1 M. The sodium salt of FMOC…
Number of citations: 24 pubs.acs.org
Ł Uram, M Misiorek, M Pichla, A Filipowicz-Rachwał… - Molecules, 2019 - mdpi.com
… Our results demonstrated that conjugate with both celecoxib and Fmoc-L-Leucine caused apoptosis of U-118 MG cells at much lower concentration (IC 50 = 1µM) with significant …
Number of citations: 19 www.mdpi.com
K Yamada, D Hashizume, T Shimizu - … Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound [systematic name: fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate], C21H23NO4, exhibits torsion angles that vary from the typical values found in other Fmoc-…
Number of citations: 6 scripts.iucr.org
YY Xie, XT Qin, JY Feng, C Zhong, SR Jia - Journal of Materials Science, 2021 - Springer
… A novel amino acid-based hydrogel formed by the self-assembly of Fmoc-L leucine and Fmoc-L lysine , which consisted of twisted nanobelts, displayed antibacterial activity against …
Number of citations: 10 link.springer.com
R Das Mahapatra, J Dey, RG Weiss - Langmuir, 2017 - ACS Publications
A series of β-amino acid containing tripeptides has been designed and synthesized in order to develop oligopeptide-based, thermoreversible, pH-sensitive, and proteolytically stable …
Number of citations: 18 pubs.acs.org
CA Cateto, A Ragauskas - RSC advances, 2011 - pubs.rsc.org
… The removal of the protecting Fmoc group was performed by stirring the Fmoc–L-leucine CW in a 20% (v/v) piperidine solution in DMF for 30 min. The modified L-leucine CW were …
Number of citations: 34 pubs.rsc.org
BA Klein, DG Tkachuk, VV Terskikh… - New Journal of …, 2021 - pubs.rsc.org
… The amended span values for the CO site of Fmoc-L-leucine and Fmoc-L-valine 31 were used to extract the experimental CSA tensor components. All computed and experimental 17 O …
Number of citations: 7 pubs.rsc.org
EG Keeler, VK Michaelis, MT Colvin… - Journal of the …, 2017 - ACS Publications
… The structure of two protected amino acids, FMOC-l-leucine and FMOC-l-valine, and a dipeptide, N-acetyl-l-valyl-l-leucine (N-Ac-VL), were studied via one- and two-dimensional solid-…
Number of citations: 57 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.